molecular formula C18H14N2O4 B4690116 5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide

Cat. No. B4690116
M. Wt: 322.3 g/mol
InChI Key: UXEUGHVCRVBYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide, also known as ABX-1431, is a small molecule drug that has gained significant attention in the field of neuroscience research. ABX-1431 is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have a wide range of physiological and biochemical effects.

Mechanism of Action

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide exerts its effects by inhibiting the activity of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that acts as a retrograde neurotransmitter, modulating the release of neurotransmitters such as glutamate and GABA. By inhibiting MAGL, this compound increases the levels of 2-AG, leading to increased activation of cannabinoid receptors and modulation of neurotransmitter release. This mechanism of action has been shown to have a wide range of physiological and biochemical effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain, as well as anxiety and depression-like behaviors. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the increased levels of 2-AG, which modulates the release of neurotransmitters such as glutamate and GABA.

Advantages and Limitations for Lab Experiments

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and has high purity and stability. Additionally, this compound has been extensively studied in preclinical models of neurological disorders, making it a well-characterized tool compound for studying the endocannabinoid system. However, there are also limitations to the use of this compound in lab experiments. For example, its effects may be dose-dependent and may vary depending on the specific experimental conditions. Additionally, the long-term effects of this compound on the endocannabinoid system and other physiological systems are not yet fully understood.

Future Directions

There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide. One area of focus is the development of more potent and selective inhibitors of MAGL, which may have improved therapeutic potential for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological systems. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to explore its potential for the treatment of neurological disorders such as anxiety, depression, and addiction.
In conclusion, this compound is a small molecule drug that has gained significant attention in the field of neuroscience research due to its potent inhibition of MAGL and its effects on the endocannabinoid system. This compound has been extensively studied in preclinical models of neurological disorders, and has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of this compound, and to develop more potent and selective inhibitors of MAGL.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide has been extensively studied in preclinical models of neurological disorders, including anxiety, depression, pain, and addiction. In these studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, as well as anxiolytic and antidepressant properties. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of substance abuse disorders.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-benzyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(19-10-12-4-2-1-3-5-12)14-9-16(24-20-14)13-6-7-15-17(8-13)23-11-22-15/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEUGHVCRVBYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.